1-Benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea
Description
1-Benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea is a synthetic urea derivative featuring a benzhydryl group (diphenylmethyl) and a thiazole ring substituted with a methylthio-methyl moiety. This compound belongs to a class of biologically active molecules where the urea scaffold serves as a critical pharmacophore for interactions with enzymes or receptors. However, analogs with similar urea-thiazole frameworks have been studied extensively for antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
1-benzhydryl-3-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-24-12-16-13-25-19(20-16)22-18(23)21-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17H,12H2,1H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRAUIRRXHBPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is constructed via the Hantzsch reaction, which condenses α-haloketones with thioureas:
- Substrate Preparation :
Mechanism :
- Thiourea attacks the α-carbon of the chloroketone, followed by cyclization to form the thiazole ring.
- The methylthio-methyl group is introduced via nucleophilic substitution at the 4-position.
Purification :
Formation of the Urea Linkage
Isocyanate-Mediated Coupling
The benzhydryl urea moiety is introduced via reaction between benzhydrylamine and an isocyanate derivative of the thiazole amine:
- Isocyanate Generation :
- 4-((Methylthio)methyl)thiazol-2-amine is treated with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0°C.
- Stoichiometry : 1:1 molar ratio of amine to triphosgene.
- Base : Triethylamine (TEA) to neutralize HCl byproducts.
Coupling Reaction :
Workup :
Carbodiimide-Assisted Urea Formation
An alternative route employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent:
- Activation :
- 4-((Methylthio)methyl)thiazol-2-amine is reacted with EDC and hydroxybenzotriazole (HOBt) in dichloromethane.
Amine Coupling :
- Benzhydrylamine is added dropwise, and the mixture is stirred at 25°C for 24 hours.
Yield Optimization :
Critical Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | THF or Dichloromethane | THF enhances urea solubility |
| Temperature | 0°C (isocyanate formation) | Prevents side reactions |
| Reaction Time | 12–24 hours | Ensures complete coupling |
| Purification Method | Recrystallization (EtOH/H₂O) | Removes unreacted amines |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
Mass Spectrometry :
High-Performance Liquid Chromatography (HPLC) :
Industrial-Scale Considerations
Chemical Reactions Analysis
1-Benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms. Common reagents for these reactions include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group results in sulfoxide or sulfone derivatives, while reduction yields amine derivatives.
Scientific Research Applications
1-Benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent due to the presence of the thiazole ring, which is known for its bioactivity.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the structural similarities to other thiazole-based drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Functional Insights
Antimicrobial Activity: Compounds like 11f () and FabK inhibitors () demonstrate that electron-withdrawing substituents (e.g., Cl, CF₃) on the aryl group enhance antibacterial potency. Thiourea analogs (e.g., 2a in ) exhibit stronger hydrogen-bonding interactions compared to urea derivatives, which may improve antifungal activity but reduce metabolic stability .
Enzyme Inhibition: The FabK inhibitors () highlight the importance of thiazole-linked substituents in targeting bacterial enoyl-ACP reductase II.
Synthetic Accessibility :
- Urea derivatives are typically synthesized via reactions of amines with isocyanates or thiocyanates. For example, 11a–11o () were prepared with yields >80% using hydrazinyl-oxoethyl piperazine intermediates. The target compound likely requires similar conditions but may face challenges in purifying the bulky benzhydryl group .
Physicochemical Properties
- Lipophilicity : The benzhydryl group significantly increases logP compared to simpler aryl substituents (e.g., phenyl or chlorophenyl in ), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Molecular Weight : The target compound (estimated MW ~420–450 g/mol) is heavier than analogs like 11i (MW 466.2), aligning with trends where increased molecular weight correlates with improved target affinity but poorer pharmacokinetics .
Biological Activity
1-Benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula: . Its structure features a benzhydryl group attached to a thiazole ring with a methylthio side chain, which is hypothesized to influence its biological properties.
Synthesis
The synthesis of 1-benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea typically involves the reaction of benzhydryl isocyanate with 4-(methylthio)methylthiazole. The process can be optimized for yield and purity through various organic synthesis techniques.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific activity of 1-benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea against these pathogens remains an area for further investigation.
Anti-inflammatory Effects
Thiazole derivatives have also been reported to possess anti-inflammatory properties. In vitro studies suggest that they may inhibit pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases . The mechanism may involve modulation of signaling pathways related to inflammation.
Antioxidant Activity
The compound's thiazole moiety may contribute to antioxidant activity, which is crucial in combating oxidative stress-related diseases. Preliminary assays indicate that similar compounds show significant scavenging activity against free radicals . However, specific data on this compound's antioxidant capacity is limited.
Case Studies and Research Findings
- Antimicrobial Testing : A study evaluating various thiazole derivatives found that those with methylthio substitutions demonstrated enhanced antibacterial activity compared to their non-substituted counterparts . This suggests that the methylthio group in 1-benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea may play a crucial role in its biological efficacy.
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of thiazole derivatives with microbial DNA gyrase, indicating potential mechanisms for their antimicrobial action . These findings highlight the importance of structural features in determining biological activity.
- Pharmacological Evaluation : A series of synthesized thiazole derivatives were evaluated for their pharmacological profiles, revealing promising results in terms of both antimicrobial and anti-inflammatory activities . These findings support the hypothesis that 1-benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea could be developed as a therapeutic agent.
Data Summary Table
Q & A
Q. What are the common synthetic routes for 1-Benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea, and what reagents are critical for its preparation?
The compound is synthesized via multi-step reactions involving:
- Coupling of aromatic moieties : A benzhydryl group is introduced using benzhydryl chloride or sulfonate esters (e.g., tosylates) under basic conditions (e.g., potassium carbonate or triethylamine) .
- Urea linkage formation : Isocyanate intermediates react with amines or thiazole derivatives in polar aprotic solvents like DMF or ethanol at controlled temperatures (40–80°C) . Key reagents include carbodiimides (for coupling) and bases to deprotonate intermediates .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirmation?
Structural confirmation relies on:
- Spectroscopy : H/C NMR to identify aromatic protons, urea NH signals, and methylthio groups. IR spectroscopy confirms urea C=O stretches (~1640–1680 cm) .
- Mass spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What preliminary biological activities have been reported for this compound?
Initial studies suggest:
- Enzyme inhibition : The urea group acts as a hydrogen-bond donor/acceptor, targeting proteases or kinases .
- Antimicrobial potential : Structural analogs with methylthio-thiazole motifs show activity against S. aureus and E. coli .
- Cytotoxicity : Hybrid urea derivatives exhibit antitumor activity in vitro (IC values in micromolar ranges) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, and what factors influence scalability?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while toluene minimizes side reactions .
- Catalyst use : Palladium catalysts improve coupling efficiency in heterocycle formation .
- Temperature control : Lower temperatures (e.g., 0–5°C) reduce decomposition during sensitive steps (e.g., isocyanate reactions) . Scalability challenges involve purifying intermediates via column chromatography or recrystallization to ≥95% purity .
Q. What contradictory findings exist regarding the compound’s biological activity, and how can they be resolved?
Discrepancies arise in:
- Enzyme selectivity : Some studies report broad-spectrum kinase inhibition, while others note specificity for ROCK1/2 isoforms .
- Cellular toxicity : Variability in IC values across cell lines (e.g., cancer vs. normal cells) may stem from differential uptake or metabolic stability . Resolution requires:
- Structure-activity relationship (SAR) studies : Modifying the benzhydryl or methylthio groups to isolate critical pharmacophores .
- Biophysical assays : Surface plasmon resonance (SPR) or thermal shift assays to quantify target binding .
Q. What advanced computational methods are used to predict the compound’s interaction with biological targets?
Methodologies include:
- Molecular docking : Simulates binding to kinase ATP pockets or protease active sites (e.g., using AutoDock Vina) .
- MD simulations : Assesses stability of ligand-receptor complexes over nanosecond timescales .
- QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity .
Methodological Challenges
Q. How can researchers address poor solubility in biological assays, and what formulation strategies are effective?
- Co-solvents : Use DMSO (≤1% v/v) for in vitro studies, though cytotoxicity controls are critical .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. What strategies mitigate instability of the methylthio group under oxidative conditions?
- Protecting groups : Temporarily mask the methylthio moiety with trityl or acetyl groups during synthesis .
- Antioxidants : Add ascorbic acid or EDTA to assay buffers to prevent thioether oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
